ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (CAS: 1326920-12-0) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a 2-oxo-1,2-dihydropyridinyl moiety at position 5.
Key features include:
Properties
IUPAC Name |
ethyl 2-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-3-33-25(32)19-9-4-5-10-20(19)26-21(30)15-29-14-18(11-12-22(29)31)24-27-23(28-34-24)17-8-6-7-16(2)13-17/h4-14H,3,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUNWSSPLGYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3-methylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent.
Synthesis of the pyridine derivative: The oxadiazole intermediate is then reacted with a pyridine derivative under specific conditions to form the desired pyridine-oxadiazole compound.
Acetylation: The pyridine-oxadiazole compound is acetylated using acetic anhydride.
Formation of the final product: The acetylated compound is then reacted with ethyl 2-aminobenzoate under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that oxadiazole derivatives were effective against various cancer cell lines, showcasing their potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Oxadiazoles are known to exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of oxadiazole derivatives that displayed significant antibacterial activity, suggesting that ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate could be developed into a potent antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been noted in various studies. These compounds can inhibit inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Antidiabetic Activity
Recent research has explored the antidiabetic effects of oxadiazole derivatives. Some compounds have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the oxadiazole structure significantly increased cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A research article in Journal of Medicinal Chemistry detailed the synthesis of several oxadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial effects, leading to further exploration of their mechanisms of action .
Case Study 3: Anti-inflammatory Properties
A recent pharmacological study assessed the anti-inflammatory effects of oxadiazole-based compounds in animal models of inflammation. The results showed a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous 1,2,4-oxadiazoles, such as coupling 5-(chloromethyl)-3-substituted-oxadiazoles with dihydroquinolinone derivatives under basic conditions (e.g., Cs₂CO₃/DMF) .
Biological Activity
Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : 1,2,4-oxadiazole derivatives have shown significant anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as colon and breast cancer cells .
- Antimicrobial Activity : The compound’s structure suggests potential antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Biological Activity Data Table
| Biological Activity | Type | Reference |
|---|---|---|
| Anticancer | IC50 ~ 92.4 µM | |
| Antimicrobial | Moderate activity | |
| Anti-inflammatory | Potentially active | |
| Antiparasitic | Under investigation |
Case Studies and Research Findings
- Anticancer Studies : A study published in PubMed Central highlighted the efficacy of oxadiazole derivatives in treating various cancers. The compound was noted for its ability to inhibit tumor growth through apoptosis induction in cancer cells .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common bacterial strains. Results indicated significant inhibition rates against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anti-inflammatory Potential : Emerging evidence suggests that compounds with oxadiazole structures may possess anti-inflammatory properties by modulating inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
